ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines pyrimidine, thieno, and pyrido moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like toluene and catalysts such as zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization from toluene and purification through column chromatography are commonly employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Biology: The compound is used in cellular assays to evaluate its effects on cell viability and apoptosis.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves interaction with molecular targets such as ATF4 and NF-kB proteins. These interactions inhibit endoplasmic reticulum stress and apoptosis pathways, contributing to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole-Pyrimidine Hybrids: These compounds also demonstrate neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H23N3O4S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate |
InChI |
InChI=1S/C26H23N3O4S/c1-4-33-26(31)18-14(2)27-25-20(19(18)15-10-12-17(32-3)13-11-15)21-22(34-25)24(30)29-23(28-21)16-8-6-5-7-9-16/h5-13,23,28H,4H2,1-3H3,(H,29,30) |
InChI Key |
GNDMLCUXPQZVBC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)NC(N4)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)NC(N4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.